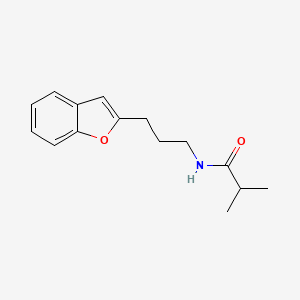![molecular formula C9H16O3 B2707831 [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol CAS No. 2253640-11-6](/img/structure/B2707831.png)
[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol” is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 . It is also known by its IUPAC name (3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl)methanol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3 . This code provides a textual representation of the molecular structure, which can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
B(C6F5)3 Mediated Arene Hydrogenation/Transannulation
The study by Longobardi, Mahdi, and Stephan (2015) explores the stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2, leading to the reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure with elimination of methanol. This process affords the respective 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for arene hydrogenation/transannulation that could potentially apply to compounds like [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol (Longobardi, Mahdi, & Stephan, 2015).
Core Structure in Bioactive Compounds
Research by Jimeno, Pericàs, Wessel, Alker, and Müller (2011) discusses the bicyclo[3.1.0]hexane and diverse heteroanalogues containing nitrogen, oxygen, or sulfur atoms in the five-membered ring as interesting core structures in small molecules with diverse biological activities. These structures are utilized as conformationally locked analogues of nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).
Methanol Adsorption and Desorption on Surface Sites
Wu, Li, Mullins, and Overbury (2012) used methanol to probe the nature of surface sites on ceria nanocrystals with defined surface planes. This study's findings on methanol adsorption and desorption provide insights into the surface chemistry and potential catalytic applications of metal oxide nanocrystals, relevant to understanding the interactions of methanol with this compound (Wu, Li, Mullins, & Overbury, 2012).
Stereoselective Synthesis and Conversion
Mollet, D’hooghe, and Kimpe (2012) demonstrated the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This research presents a methodology potentially applicable to synthesizing derivatives or analogues of this compound for drug design applications (Mollet, D’hooghe, & Kimpe, 2012).
Transition-Metal-Catalyzed Methanol Utilization
Natte, Neumann, Beller, and Jagadeesh (2017) explored the use of methanol as a common solvent and cost-effective reagent in the synthesis of value-added chemicals, pharmaceuticals, and materials. Their review on the utilization of methanol as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds provides a broad perspective on methanol's role in organic synthesis, which is directly relevant to the chemical manipulation and applications of this compound (Natte, Neumann, Beller, & Jagadeesh, 2017).
Propriétés
IUPAC Name |
[3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWAYOWWBUKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC2C(C1)O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
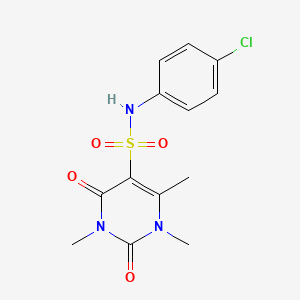
![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
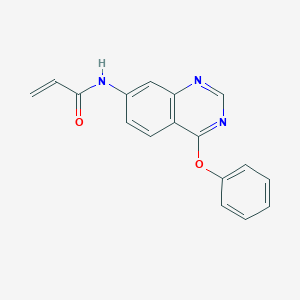

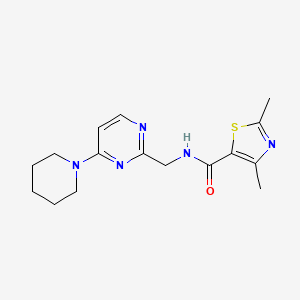

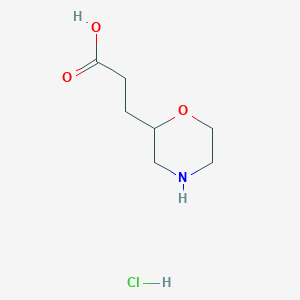
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide](/img/structure/B2707768.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)
